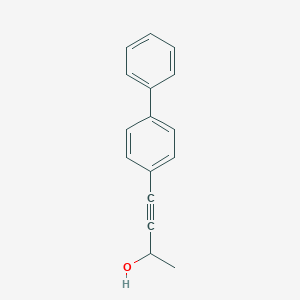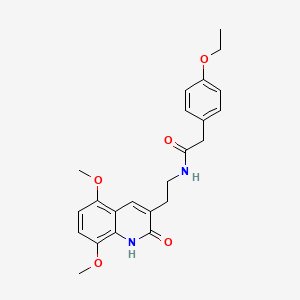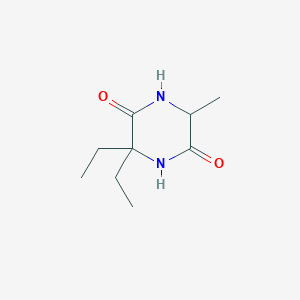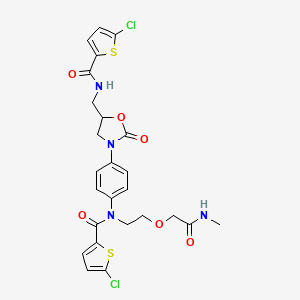![molecular formula C12H10ClF3N4O B14121002 (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)
(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, an imidazole ring, and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine typically involves multiple steps. One common approach starts with the preparation of the pyridine and imidazole intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxylamine group.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Preparation of Imidazole Intermediate: The imidazole intermediate is prepared by reacting 2-methylimidazole with suitable reagents.
Coupling Reaction: The pyridine and imidazole intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere.
Introduction of Hydroxylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the imidazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyridine or imidazole derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substituents.
2-methylimidazole: Contains the imidazole ring found in the compound.
Hydroxylamine derivatives: Compounds with the hydroxylamine functional group.
Uniqueness
The uniqueness of (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H10ClF3N4O |
|---|---|
Peso molecular |
318.68 g/mol |
Nombre IUPAC |
(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6+ |
Clave InChI |
NINUNZUZKJLDFY-KPSZGOFPSA-N |
SMILES isomérico |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N/O)/C |
SMILES canónico |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B14120929.png)
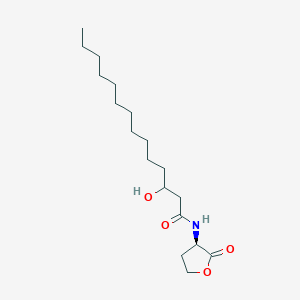
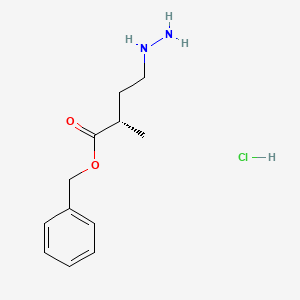
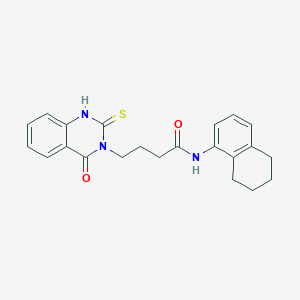
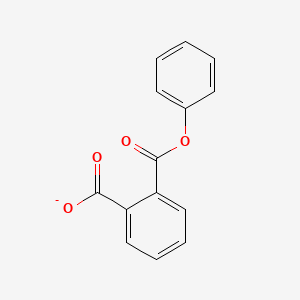
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)

